molecular formula C13H20N4O3 B6333536 Cit-PAB-OH, 97% CAS No. 1037794-22-1

Cit-PAB-OH, 97%

Numéro de catalogue: B6333536
Numéro CAS: 1037794-22-1
Poids moléculaire: 280.32 g/mol
Clé InChI: KJJITHAVZJBOHG-NSHDSACASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Cit-PAB-OH, also known as L-Valyl-N5-(aminocarbonyl)-N-[4-(hydroxymethylphenyl]-L-ornithinamide , is a cathepsin cleavable linker used in the construction of antibody-drug conjugates (ADCs) . It has an empirical formula of C18H29N5O4 and a molecular weight of 379.45 .


Synthesis Analysis

The synthesis of Cit-PAB-OH involves reacting Py-MAA-Val-Cit-PAB-OH or MC-Val-Cit-PAB-OH with bis(4-nitrophenyl)carbonate (NPC) in the presence of an organic base . After the completion of the reaction, further addition of organic base, and then adding 1-hydroxybenzotriazole and the drug portion D into the reaction system is performed .


Molecular Structure Analysis

The molecular structure of Cit-PAB-OH is characterized by its chemical formula C18H29N5O4 . It is also known by its synonyms Valine-Citrulline-p-Aminobenzylcarbamate and VC-PAB .


Chemical Reactions Analysis

Cit-PAB-OH is used in the construction of antibody-drug conjugates (ADCs). It is a cathepsin cleavable linker, which means it can be cleaved by the enzyme cathepsin . This property is utilized in the design of ADCs to ensure that the cytotoxic drug is only released once the ADC has been internalized by the target cell .

Applications De Recherche Scientifique

Cit-PAB-OH is a chemical compound utilized in various scientific research contexts. While the specific compound "Cit-PAB-OH" was not directly identified in the literature, related concepts and methodologies offer insight into the potential areas of application for compounds like Cit-PAB-OH. These areas include drug delivery systems, the study of cellular mechanisms, and the exploration of therapeutic effects in various diseases.

Drug Delivery and Therapeutic Applications

Research on similar compounds emphasizes their role in enhancing the delivery and efficacy of therapeutic agents. For example, the use of certain compounds in carbon ion radiotherapy (CIRT) highlights the ongoing efforts to improve cancer treatment outcomes. CIRT, with its precise dose distribution and high biological effectiveness, benefits from research into compounds that can optimize therapeutic delivery and enhance tumor cell targeting. Studies have demonstrated the potential of specific agents to sensitize tumor cells to CIRT, suggesting a broad area of application for compounds that can improve radiotherapy outcomes (Mohamad et al., 2017; Wang et al., 2021).

Cellular Mechanisms and Molecular Targets

Compounds like Cit-PAB-OH could play a significant role in elucidating cellular mechanisms and molecular targets critical for disease progression and treatment. For instance, the exploration of DNA damage and repair mechanisms in the context of CIRT provides valuable insights into how certain compounds can enhance the therapeutic index by targeting specific pathways in cancer cells. This research not only advances our understanding of cellular responses to therapy but also opens avenues for developing compounds that can selectively enhance therapeutic effects while minimizing damage to normal tissues (Mohamad et al., 2017).

Mécanisme D'action

Target of Action

Cit-PAB-OH is part of a linker system in ADCs that connects the antibody to the cytotoxic drug . The primary targets of ADCs are specific antigens on cancer cells . The antibody component of the ADC is designed to bind to these antigens, allowing for targeted delivery of the cytotoxic drug . The Cit-PAB-OH linker is cleaved by the enzyme Cathepsin B, which is highly up-regulated in malignant cells .

Mode of Action

The Cit-PAB-OH linker plays a crucial role in the ADC’s mode of action. After the ADC binds to the target antigen on the cancer cell, it is internalized into the cell . Inside the cell, the Cit-PAB-OH linker is cleaved by Cathepsin B, releasing the cytotoxic drug . This process ensures that the cytotoxic drug is delivered specifically to cancer cells, minimizing damage to healthy cells .

Biochemical Pathways

The cleavage of the Cit-PAB-OH linker and the release of the cytotoxic drug occur within the endosomes and/or lysosomes of the cancer cell . The released drug can then interact with its target, often a critical protein or pathway within the cell, leading to cell death . The exact biochemical pathways affected can vary depending on the specific cytotoxic drug used in the ADC.

Pharmacokinetics

The pharmacokinetics of ADCs with Cit-PAB-OH linkers involve a balance between stability in the bloodstream and effective release of the drug within cancer cells . The linker must be stable enough to prevent premature release of the drug during circulation . Once inside the cancer cell, the linker must be cleavable to allow for drug release . Modifications to the linker can improve its stability and the overall pharmacokinetics of the ADC .

Result of Action

The ultimate result of Cit-PAB-OH’s action within an ADC is the targeted destruction of cancer cells . By ensuring the specific delivery of cytotoxic drugs to cancer cells, ADCs with Cit-PAB-OH linkers can effectively kill these cells while minimizing harm to healthy cells .

Action Environment

The action of Cit-PAB-OH and the ADC is influenced by various environmental factors. For instance, the overexpression of Cathepsin B in the tumor microenvironment allows for effective cleavage of the linker . Additionally, the slightly acidic pH within endosomes and lysosomes can facilitate linker cleavage . Understanding these environmental factors is crucial for optimizing the design and efficacy of ADCs.

Safety and Hazards

Cit-PAB-OH is classified as a combustible solid . It is harmful if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation .

Analyse Biochimique

Biochemical Properties

Cit-PAB-OH plays a crucial role in biochemical reactions, particularly in the formation of ADCs . It interacts with various biomolecules, including enzymes and proteins. The nature of these interactions is primarily through the formation of covalent bonds, linking the antibody to the drug . The Cit-PAB-OH compound is integral to this process, facilitating the construction of these conjugates .

Cellular Effects

The effects of Cit-PAB-OH on various types of cells and cellular processes are significant. It influences cell function by enabling the targeted delivery of drugs to specific cells . This includes an impact on cell signaling pathways, gene expression, and cellular metabolism . The presence of Cit-PAB-OH in ADCs allows for the specific binding of the conjugate to target cells, leading to a significant inhibition of proliferation and cell death in tumor cells .

Molecular Mechanism

Cit-PAB-OH exerts its effects at the molecular level through several mechanisms. It facilitates the binding interactions between the antibody and the drug in ADCs . This involves potential enzyme inhibition or activation and changes in gene expression . The presence of Cit-PAB-OH in the ADC ensures the stability of the conjugate in systemic circulation and the rate of intracellular processing within target cancer cells .

Temporal Effects in Laboratory Settings

Over time, the effects of Cit-PAB-OH in laboratory settings have been observed to be stable . It does not degrade significantly and maintains its function in facilitating the construction of ADCs . Long-term effects on cellular function observed in in vitro or in vivo studies have shown that Cit-PAB-OH continues to enable the effective delivery of drugs to target cells .

Dosage Effects in Animal Models

The effects of Cit-PAB-OH vary with different dosages in animal models . Studies have shown that single-dose regimens of ADCs containing Cit-PAB-OH demonstrate better efficacies than fractionated dosing . High doses may lead to toxic or adverse effects .

Metabolic Pathways

Cit-PAB-OH is involved in metabolic pathways related to the construction and function of ADCs . It interacts with enzymes and cofactors during the formation of these conjugates . The presence of Cit-PAB-OH in ADCs may also have effects on metabolic flux or metabolite levels .

Transport and Distribution

Cit-PAB-OH is transported and distributed within cells and tissues as part of ADCs . It may interact with transporters or binding proteins during this process . The presence of Cit-PAB-OH in ADCs can also influence its localization or accumulation within cells .

Subcellular Localization

The subcellular localization of Cit-PAB-OH is primarily within the ADCs that are transported to specific compartments or organelles within the cell . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles . The presence of Cit-PAB-OH in these conjugates can have effects on its activity or function .

Propriétés

IUPAC Name

(2S)-2-amino-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O3/c14-11(2-1-7-16-13(15)20)12(19)17-10-5-3-9(8-18)4-6-10/h3-6,11,18H,1-2,7-8,14H2,(H,17,19)(H3,15,16,20)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJJITHAVZJBOHG-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)NC(=O)C(CCCNC(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CO)NC(=O)[C@H](CCCNC(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.